molecular formula C9H11ClN2O B13315129 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal

Katalognummer: B13315129
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: ZOTPSMDXDXMULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields such as pharmaceuticals, organic materials, and natural products. This compound is characterized by the presence of a chloropyrazine ring attached to a dimethylpropanal group, making it a versatile building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with 2,2-dimethylpropanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aldehyde, followed by the addition of the dimethylpropanal. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and reduces production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other organic materials.

Wirkmechanismus

The mechanism of action of 3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Chloropyrazin-2-yl)ethanone: Another pyrazine derivative with similar structural features but different functional groups.

    (2S)-2-amino-4-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl-(5-chloropyrazin-2-yl)sulfonyl-amino]butanoic acid: A complex molecule with a pyrazine ring and additional functional groups.

Uniqueness

3-(5-Chloropyrazin-2-yl)-2,2-dimethylpropanal is unique due to its specific combination of a chloropyrazine ring and a dimethylpropanal group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

3-(5-chloropyrazin-2-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H11ClN2O/c1-9(2,6-13)3-7-4-12-8(10)5-11-7/h4-6H,3H2,1-2H3

InChI-Schlüssel

ZOTPSMDXDXMULZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CN=C(C=N1)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.